molecular formula NiPt3 B14272749 Nickel;platinum CAS No. 130941-30-9

Nickel;platinum

Cat. No.: B14272749
CAS No.: 130941-30-9
M. Wt: 643.9 g/mol
InChI Key: PDTCGWUDFTWMAO-UHFFFAOYSA-N
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Description

Nickel;Platinum (Ni₃Pt) is an intermetallic compound that serves as a high-value material for advanced scientific research, particularly in the fields of sustainable energy and catalysis. Its primary research application is in the development of high-performance electrocatalysts for Proton-Exchange Membrane Fuel Cells (PEMFCs). Studies show that bimetallic Pt-Ni nanostructures can be engineered into core-shell catalysts, which demonstrate a mass activity for the Oxygen Reduction Reaction (ORR) that is significantly higher than traditional platinum-on-carbon catalysts . The synergistic interaction between nickel and platinum enhances the catalyst's efficiency and stability, making it a promising candidate for next-generation energy conversion technologies . Beyond electrocatalysis, Ni-Pt systems are also relevant in materials science for designing bimetallic nanoparticles with tailored properties via processes like exsolution , and they form naturally as the mineral ferronickel platinum . This compound is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

130941-30-9

Molecular Formula

NiPt3

Molecular Weight

643.9 g/mol

IUPAC Name

nickel;platinum

InChI

InChI=1S/Ni.3Pt

InChI Key

PDTCGWUDFTWMAO-UHFFFAOYSA-N

Canonical SMILES

[Ni].[Pt].[Pt].[Pt]

Origin of Product

United States

Preparation Methods

Synthesis Protocol and Mechanism

Galvanic displacement leverages the redox potential difference between Nickel (Ni) and Platinum (Pt) to deposit Pt onto Ni templates. In a representative procedure, Ni nanowires are dispersed in deionized water, heated to 90°C, and reacted with potassium tetrachloroplatinate (K₂PtCl₄) via syringe pump infusion at 1 mL/min. The displacement reaction:
$$
\text{Ni} + \text{PtCl}_4^{2-} \rightarrow \text{Pt} + \text{Ni}^{2+} + 4\text{Cl}^-
$$
yields Pt-Ni nanowires with high surface areas (≥50 m²/g). Post-synthesis treatments, including hydrogen annealing (250°C) and oxygen annealing (175°C), optimize Ni-Pt alloying and surface stability.

Post-Synthesis Optimization

Acid leaching in 0.1 M nitric acid selectively removes surface Ni, enhancing Pt-rich surface layers. This step improves oxygen reduction reaction (ORR) mass activity to 0.56 A/mgₚₜ at 0.9 V, a 10× enhancement over Pt nanoparticles. Durability tests show <10% activity loss after 30,000 voltage cycles, attributed to the stabilized Pt-skin structure.

Chemical Reduction Methods for Nanoparticle Synthesis

Ethanol-Based Co-Reduction

A patent by Gu et al. (2018) details a scalable approach using chloroplatinic acid (H₂PtCl₆) and nickel dichloride (NiCl₂) in ethanol, reduced by sodium borohydride (NaBH₄). Ultrasonic dispersion ensures uniform carbon-black support deposition, yielding 3–5 nm particles with 75 m²/g electrochemical surface area (ECSA).

Ethylenediamine-Assisted Synthesis

Becknell et al. (2021) modified this method by introducing ethylenediamine (EDA) to form [Ni(EDA)₂]²⁺ complexes, which suppress Ni oxidation during reduction. Pt deposition via K₂PtCl₆ on Ni/CNT templates produced catalysts with 0.82 V half-wave potential in ORR, surpassing commercial Pt/C (0.78 V).

Organometallic Synthesis of Single-Atom Catalysts

Single-Step Ni-Pt Nanoparticle Formation

Thazhe et al. (2024) demonstrated a novel route using organometallic precursors (Ni(acac)₂ and Pt(acac)₂) in benzyl ether, co-reduced by 1,2-hexadecanediol. The method achieved 10% Pt atomic density on Ni nanoparticles, with 660 mA/mgₚₜ hydrogen evolution reaction (HER) activity, 8× higher than Pt/C. Aberration-corrected TEM confirmed Pt single atoms dispersed on Ni surfaces without segregation.

Colloidal Synthesis of Ni-Pt Nanoalloys

Controlled Size and Composition

Colloidal routes using oleylamine and oleic acid surfactants enable monodisperse NiₓPt₁₋ₓ nanoparticles (5–10 nm). X-ray diffraction (XRD) lattice expansion (3.54–3.92 Å) correlates with Ni content, confirming solid-solution formation. This method is critical for carbon nanotube growth catalysis, where Ni₃Pt alloys suppress carbon dissolution, enhancing nanotube yield.

Electrochemical and Thermal Post-Treatments

Electrochemical Activation

Cyclic voltammetry (0.05–1.2 V vs. RHE) in 0.1 M H₂SO₄ leaches surface Ni, increasing ECSA from 40 to 68 m²/gₚₜ after 1,000 cycles. Fuel cell testing showed 220 mW/cm² peak power density with activated Pt-Ni/CNT cathodes.

Hydrogen and Oxygen Annealing

Annealing in H₂ at 250°C homogenizes Ni-Pt alloys, while O₂ annealing at 175°C stabilizes surface oxides, reducing Ni dissolution by 60% during ORR.

Comparative Analysis of Preparation Methods

Table 1: Synthesis Parameters and Outcomes of Ni-Pt Preparation Methods

Method Precursors Temperature (°C) Particle Size (nm) ECSA (m²/gₚₜ) Key Performance Metric
Galvanic Displacement K₂PtCl₄, Ni nanowires 90 20–50 (nanowires) 50–60 0.56 A/mgₚₜ @ 0.9 V ORR
Chemical Reduction H₂PtCl₆, NiCl₂, NaBH₄ 25 3–5 75 0.82 V half-wave potential
Organometallic Ni(acac)₂, Pt(acac)₂ 180 5–8 120 660 mA/mgₚₜ HER
Colloidal Ni(acac)₂, Pt(acac)₂ 220 5–10 45 3.92 Å lattice parameter

Table 2: Electrochemical Performance of Ni-Pt Catalysts

Method Mass Activity (A/mgₚₜ) Durability (Cycles) Application
Galvanic Displacement 0.56 30,000 Fuel Cell ORR
Chemical Reduction 0.48 10,000 PEMFC Cathode
Organometallic 0.66 20,000 HER

Chemical Reactions Analysis

Types of Reactions: Nickel-platinum compounds undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which nickel-platinum compounds exert their effects is primarily through their catalytic activity. The alloy provides active sites for the adsorption and activation of reactant molecules, facilitating various chemical reactions. For example, in hydrogenation reactions, the alloy adsorbs hydrogen gas and the unsaturated substrate, allowing the hydrogen atoms to add to the substrate, forming a saturated product .

Comparison with Similar Compounds

Comparison with Palladium Group Metals

Palladium (Pd), another Group 10 metal, shares similarities with platinum in electronic configuration (d⁸) but differs significantly in reactivity and applications:

Property Nickel Palladium Platinum
Oxidation States +2 (most stable) +2, +4 +2, +4
Hydrolysis Rate Moderate 10⁵× faster than Pt Slow
Anticancer Activity Limited Low (rapid hydrolysis) High (e.g., cisplatin)
Catalytic Efficiency Moderate (Ni-Pt NPs) Moderate Exceptional (Pt-Ni NPs)

Palladium(II) complexes, though structurally analogous to platinum(II), hydrolyze rapidly in biological systems, leading to inactivation before reaching DNA targets. In contrast, platinum(II) drugs like cisplatin bind covalently to DNA, disrupting replication . SHE) compared to platinum (+1.2 V) makes it more reactive but less corrosion-resistant .

Catalytic Properties of Nickel-Platinum Compounds

Nickel-platinum nanoparticles (Ni-Pt NPs) demonstrate superior catalytic performance compared to monometallic analogs:

Catalyst Type Activity (kcat, s⁻¹) Application Reference
Pt-Ni NPs 4.7 × 10⁷ Peroxidase mimics (H₂O₂ decomposition)
Ni-Pt Alloys N/A High-temperature oxidation resistance
Pt-Zn Alloys Comparable to Ni-Pt Hydrogenolysis of esters

Ni-Pt NPs exhibit record-high oxidase-like activity (turnover number = 4.7 × 10⁷ s⁻¹), outperforming pure platinum in biosensing applications . In hydrogenation and oxidation reactions, Ni-Pt alloys show catalytic efficiency akin to Pt-Zn systems due to synergistic electronic effects .

Q & A

Q. How can researchers design reproducible experiments to investigate the electrochemical stability of Ni-Pt alloys in acidic environments?

Methodological Answer:

  • Experimental Design: Use controlled electrodeposition parameters (e.g., pH, voltage, temperature) to synthesize Ni-Pt alloys. Characterize crystallinity via XRD and surface morphology via SEM/EDS to correlate structural properties with electrochemical performance .
  • Data Validation: Replicate experiments across multiple batches to assess variability. Use Tafel analysis and impedance spectroscopy to quantify corrosion resistance, ensuring statistical significance (p < 0.05) through ANOVA .
  • Reproducibility: Document synthesis protocols in detail, including electrolyte composition and substrate pretreatment, adhering to guidelines for supplementary material submission .

Q. What statistical methods are appropriate for analyzing discrepancies in catalytic activity data between Ni-rich and Pt-rich surfaces?

Methodological Answer:

  • Data Normalization: Account for surface area differences using BET measurements. Apply multivariate regression to isolate variables like alloy composition vs. catalytic turnover frequency .
  • Contradiction Resolution: Cross-validate results with in-situ FTIR or XPS to identify surface oxidation states influencing activity. Use funnel plots to detect publication bias in literature data .

Q. How can researchers optimize synthesis parameters for Ni-Pt nanoparticles to balance cost and performance in hydrogen evolution reactions (HER)?

Methodological Answer:

  • Design of Experiments (DoE): Apply a factorial design to test variables (e.g., precursor ratios, reduction time). Measure HER overpotentials and compare against pure Pt benchmarks .
  • Resource Feasibility: Prioritize low-cost solvents (e.g., ethanol/water mixtures) and scalable methods (e.g., solvothermal synthesis) while maintaining colloidal stability via zeta potential analysis .

Advanced Research Questions

Q. How do lattice strain and electronic effects in Ni-Pt core-shell structures influence oxygen reduction reaction (ORR) mechanisms?

Methodological Answer:

  • Theoretical Framework: Integrate DFT calculations with experimental XAFS data to model strain-induced d-band shifts. Validate using CO stripping voltammetry to correlate adsorption energy with ORR activity .
  • Controlled Testing: Synthesize core-shell variants with tunable shell thickness (1–5 nm) via seed-mediated growth. Compare mass activity (mA/mg Pt) and durability under accelerated stress tests (0.6–1.0 V vs. RHE) .

Q. What advanced characterization techniques resolve contradictions in intermetallic phase formation during Ni-Pt annealing?

Methodological Answer:

  • Multi-Modal Analysis: Combine in-situ TEM (to track phase transitions) with synchrotron XRD (to monitor lattice parameter changes). Use Rietveld refinement to quantify phase fractions and identify metastable intermediates .
  • Contradiction Mitigation: Apply the FINER framework to evaluate study feasibility—e.g., ensuring annealing atmospheres (H₂ vs. Ar) are consistent with literature protocols .

Q. How can researchers reconcile conflicting reports on Ni-Pt’s sulfur poisoning resistance in hydrocarbon reforming?

Methodological Answer:

  • Mechanistic Studies: Perform operando DRIFTS to track sulfur adsorption sites on Ni-Pt surfaces. Compare with bulk-sensitive XANES to distinguish surface vs. bulk sulfide formation .
  • Data Synthesis: Conduct a systematic review using PRISMA guidelines to aggregate datasets. Apply meta-regression to identify confounding variables (e.g., H₂S concentration, reaction temperature) .

Q. What methodologies enable the integration of Ni-Pt alloys into hybrid systems (e.g., with MOFs or graphene) for enhanced CO₂ reduction?

Methodological Answer:

  • Hybrid Synthesis: Use atomic layer deposition (ALD) to deposit Ni-Pt on MOF-74 substrates. Characterize interfacial charge transfer via Kelvin probe force microscopy .
  • Performance Metrics: Benchmark Faradaic efficiency against controls using GC-MS quantification of CO/CH₄ products. Assess long-term stability via chronoamperometry under industrial current densities (>100 mA/cm²) .

Methodological Best Practices

  • Theoretical Alignment: Anchor studies in d-band theory or Sabatier principle to explain Ni-Pt’s catalytic behavior .
  • Data Transparency: Share raw datasets (e.g., crystallographic files, voltammetry curves) in open repositories like Zenodo, adhering to FAIR principles .
  • Ethical Replication: Cite prior Ni-Pt studies explicitly when adapting protocols, and report negative results to reduce publication bias .

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